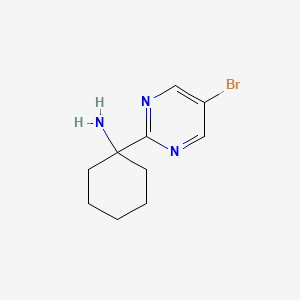
1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H14BrN3 It is a derivative of cyclohexanamine, where a bromopyrimidine group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.
Cyclohexanone Reaction: The 5-bromopyrimidine is then reacted with cyclohexanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to form the intermediate 1-(5-bromopyrimidin-2-yl)cyclohexanol.
Amination: The final step involves the conversion of the hydroxyl group to an amine group using reagents such as ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The cyclohexane ring can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexanol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The cyclohexanamine group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
- 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine
- 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexane ring and the bromopyrimidine group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14BrN3 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
1-(5-bromopyrimidin-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-13-9(14-7-8)10(12)4-2-1-3-5-10/h6-7H,1-5,12H2 |
InChI-Schlüssel |
NOOQSSPUAZBPPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=NC=C(C=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


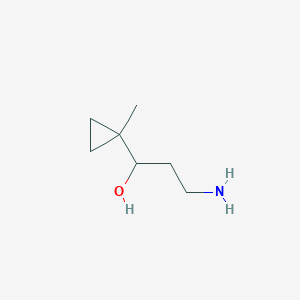
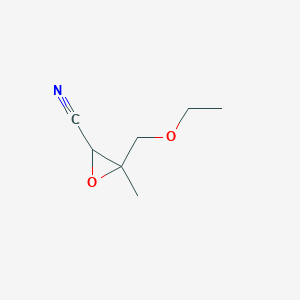
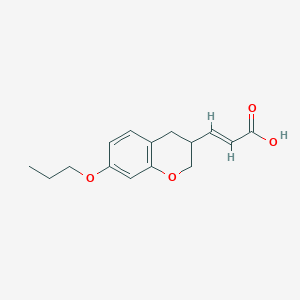
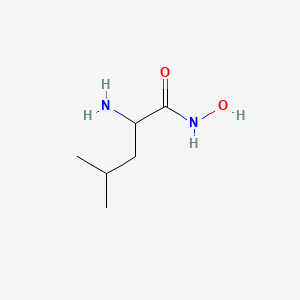
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
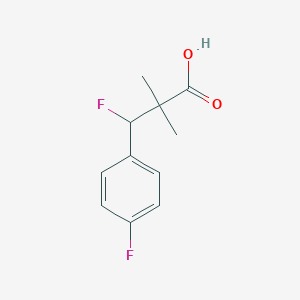
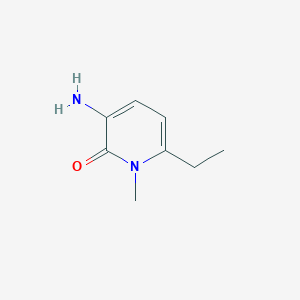
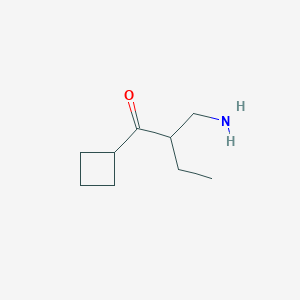


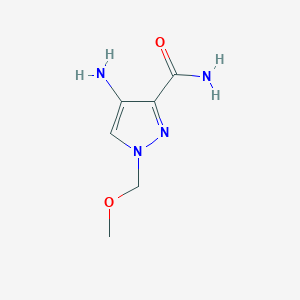
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)

